5-(chloromethyl)-1-(2-fluorophenyl)-1H-1,2,3-triazole
Overview
Description
The compound “5-(chloromethyl)-1-(2-fluorophenyl)-1H-1,2,3-triazole” belongs to the class of organic compounds known as triazoles. Triazoles are compounds containing a five-membered aromatic ring made up of two carbon atoms and three nitrogen atoms. The presence of the chloromethyl and fluorophenyl groups may confer unique chemical properties to this compound .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a triazole ring, a chloromethyl group (-CH2Cl), and a fluorophenyl group (a phenyl ring with a fluorine atom attached). The exact structure would need to be confirmed using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
Triazoles are known to participate in various chemical reactions. They can act as ligands in coordination chemistry, form covalent bonds with various enzymes, and undergo transformations such as N-alkylation and N-oxidation .Scientific Research Applications
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5-Chloro-2-fluorophenylboronic acid :
- Application: This compound is a reactant involved in Suzuki cross-coupling reactions .
- Method: In a typical Suzuki reaction, a boronic acid, a base, a palladium catalyst, and an organic halide are combined in a solvent. The reaction is heated to promote the coupling .
- Results: The outcome of this reaction is the formation of a biaryl compound. The exact yield can vary depending on the specific reactants and conditions used .
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N-(2-Fluorophenyl)-N-methylamine :
- Application: This compound is a fluorinated building block used in organic synthesis .
- Method: The specific method of application would depend on the reaction being performed. In general, it could be used as a nucleophile in a variety of reactions .
- Results: The results would depend on the specific reaction being performed. In general, the use of this compound could lead to the incorporation of a fluorinated phenyl group into a larger molecule .
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Building blocks for organic synthesis : Chemical synthesis reagents are essential to transform building blocks into target molecules quickly, safely, and cleanly. The Thermo Scientific portfolio includes over 5,000 organic synthesis reagents, including reducing and oxidizing reagents, organometallics, commonly used functional reagents, and specialty reagents for specific reactions .
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Battery research and manufacturing : In the rapidly evolving world of battery technology, chemicals portfolio supports the discovery and development of newer, next-generation battery technologies as well as the improvement of lithium-ion batteries by making them safer, more energy efficient, more environmentally friendly, and less dependent on hard-to-procure metals .
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Small-molecule drug discovery : The small-molecule drug discovery process is long, expensive, and risky, with a failure rate estimated at 97%. Thermo Scientific Maybridge screening and fragment libraries can shorten this process—and improve its chance of success—by helping to identify or produce high-quality, hit-like, lead-like, and drug-like compounds .
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Small-molecule target validation : Thermo Scientific chemical probes are selective small-molecule modulators of a protein’s function, designed to allow researchers to ask mechanistic and phenotypic questions about their molecular target in cell-based or animal research studies .
-
Building blocks for organic synthesis : Chemical synthesis reagents are essential to transform building blocks into target molecules quickly, safely, and cleanly. The Thermo Scientific portfolio includes over 5,000 organic synthesis reagents, including reducing and oxidizing reagents, organometallics, commonly used functional reagents, and specialty reagents for specific reactions .
-
Battery research and manufacturing : In the rapidly evolving world of battery technology, chemicals portfolio supports the discovery and development of newer, next-generation battery technologies as well as the improvement of lithium-ion batteries by making them safer, more energy efficient, more environmentally friendly, and less dependent on hard-to-procure metals .
-
Small-molecule drug discovery : The small-molecule drug discovery process is long, expensive, and risky, with a failure rate estimated at 97%. Thermo Scientific Maybridge screening and fragment libraries can shorten this process—and improve its chance of success—by helping to identify or produce high-quality, hit-like, lead-like, and drug-like compounds .
-
Small-molecule target validation : Thermo Scientific chemical probes are selective small-molecule modulators of a protein’s function, designed to allow researchers to ask mechanistic and phenotypic questions about their molecular target in cell-based or animal research studies. These compounds help reduce the technical and biological risks of pursuing a pathway or target before incurring the time and expense of drug development and clinical trials .
Safety And Hazards
Future Directions
The study of new triazole compounds is an active area of research due to their potential applications in medicine and materials science. Future research on “5-(chloromethyl)-1-(2-fluorophenyl)-1H-1,2,3-triazole” could explore its potential uses and further characterize its physical and chemical properties .
properties
IUPAC Name |
5-(chloromethyl)-1-(2-fluorophenyl)triazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClFN3/c10-5-7-6-12-13-14(7)9-4-2-1-3-8(9)11/h1-4,6H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEEQBCGPILIHFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=CN=N2)CCl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClFN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(chloromethyl)-1-(2-fluorophenyl)-1H-1,2,3-triazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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